CDPK1 Enzyme Inhibition: N6-Benzyl-3-Methyl-PP (1) Exhibits Single-Digit Nanomolar IC50 Relative to Halogen-Substituted Analogs
The N6-benzyl-3-methyl pyrazolopyrimidine derivative (Compound 1) inhibits CDPK1 with an IC50 of 3.99 nM (0.00399 µM), which is significantly more potent than the 3-chloro analog (Compound 2, IC50 = 0.01295 µM) and the 3-bromo analog (Compound 4, IC50 = 0.00964 µM), but less potent than the 3-iodo analog (Compound 3, IC50 = 0.00069 µM) in the same in vitro enzymatic assay [1]. This demonstrates that while the N6-benzyl-3-methyl core provides high baseline potency, halogen substitution at the C3 position can fine-tune activity, highlighting the unique balance of potency and synthetic tractability offered by the parent methyl compound.
| Evidence Dimension | In vitro inhibition of TgCDPK1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.00399 µM (3.99 nM) |
| Comparator Or Baseline | Compound 2 (3-chloro): IC50 = 0.01295 µM; Compound 3 (3-iodo): IC50 = 0.00069 µM; Compound 4 (3-bromo): IC50 = 0.00964 µM |
| Quantified Difference | 3.2-fold more potent than 3-chloro analog; 5.8-fold less potent than 3-iodo analog; 2.4-fold more potent than 3-bromo analog |
| Conditions | Luminescent kinase assay measuring ATP depletion; recombinant TgCDPK1 enzyme; values from Table 1 in Lourido et al. 2013 [1]. |
Why This Matters
The single-digit nanomolar IC50 confirms the N6-benzyl-3-methyl scaffold as a validated CDPK1 inhibitor core, providing a benchmark for selecting this compound as a reference inhibitor in kinome selectivity profiling and anti-parasitic drug discovery programs.
- [1] Lourido S, Zhang C, Lopez MS, Tang K, Barks J, Wang Q, Wildman SA, Shokat KM, Sibley LD. Optimizing small molecule inhibitors of calcium-dependent protein kinase 1 to prevent infection by Toxoplasma gondii. J Med Chem. 2013;56(7):3068-77. doi:10.1021/jm4001314. PMCID: PMC3625458. View Source
